The synthesis of 1-Methylbiguanide hydrochloride typically involves the reaction of 2-cyanoguanidine with dimethylamine hydrochloride in an alcoholic solvent, such as n-butanol. The process can be summarized in the following steps:
This method emphasizes high yield and low impurity levels, making it suitable for commercial-scale production.
The molecular structure of 1-Methylbiguanide hydrochloride consists of a biguanide backbone with a methyl group attached to one of the guanidine units. The structural representation can be described by its SMILES notation: Cl.CNC(=N)NC(=N)N
. Key features include:
X-ray diffraction studies have provided insights into its crystal structure, revealing strong hydrogen bonding interactions that stabilize the crystal lattice .
1-Methylbiguanide hydrochloride participates in various chemical reactions typical of biguanides, particularly involving nucleophilic substitutions due to its amine functionalities. Notable reactions include:
These reactions are significant in pharmaceutical applications where modifications may enhance therapeutic efficacy or reduce side effects .
The mechanism of action of 1-Methylbiguanide hydrochloride is closely related to that of Metformin, primarily acting on the liver and muscle tissues:
These mechanisms underscore its role as an effective glucose-lowering agent in diabetic therapy .
1-Methylbiguanide hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring proper formulation and efficacy in pharmaceutical applications.
1-Methylbiguanide hydrochloride serves several important roles in scientific and pharmaceutical contexts:
The systematic IUPAC name for 1-methylbiguanide hydrochloride is 1-carbamimidoyl-3-methylguanidine hydrochloride, reflecting its protonated biguanide core and methyl substitution at the terminal nitrogen. Its molecular structure comprises a biguanide backbone (two linked guanidine units) with a methyl group (–CH₃) replacing one amino hydrogen, subsequently forming a hydrochloride salt. This classification places it among N-alkylated biguanides, distinguished from metformin (N,N-dimethylbiguanide) by its monomethyl functionality [4] [9].
This compound is uniformly designated as an impurity in pharmacopeial standards:
Table 1: Nomenclature and Regulatory Identifiers
Category | Identifier |
---|---|
IUPAC Name | 1-carbamimidoyl-3-methylguanidine hydrochloride |
CAS Registry Number | 1674-62-0 |
Molecular Formula | C₃H₁₀ClN₅ |
Molecular Weight | 151.60 g/mol |
USP Designation | Metformin Related Compound B |
EP Designation | Metformin Hydrochloride Impurity E |
The molecular formula C₃H₁₀ClN₅ confirms a protonated monocationic structure where chloride serves as the counterion. High-resolution mass spectrometry yields an exact mass of 151.0625 Da, consistent with the theoretical composition (C₃H₉N₅⁺ = 115.0874 Da; Cl⁻ = 35.45 Da). The +1 charge resides on the biguanide moiety due to protonation at an imino nitrogen, stabilizing the crystalline lattice through ionic bonding [2] [4] [6].
Crystallography: While single-crystal XRD data specific to 1-methylbiguanide hydrochloride is limited in the literature, its structural analog metformin hydrochloride exhibits prismatic or rod-like crystals in polar solvents. Polymorphism is theoretically feasible but remains unreported for this compound [7].
Spectroscopy:
Table 2: Key Spectral Assignments
Technique | Observed Signals | Assignment |
---|---|---|
FT-IR | 3100–3500 cm⁻¹ | ν(N–H) stretching |
1640–1690 cm⁻¹ | ν(C=N) vibrations | |
1550–1600 cm⁻¹ | δ(N–H) bending | |
¹H NMR (400 MHz) | δ 2.85 ppm | –NCH₃ protons |
δ 6.70–7.20 ppm | –NH₂ protons | |
¹³C NMR (100 MHz) | δ 158–162 ppm | Imine carbons (C=N) |
δ 35–38 ppm | Aliphatic carbon (–NCH₃) |
1-Methylbiguanide hydrochloride demonstrates high solubility in polar protic solvents:
The compound decomposes at temperatures exceeding 230°C, indicating moderate thermal stability typical of biguanide salts. Its melting point range is 153–163°C (literature) or ~180°C (experimental variability), with decomposition occurring near the melting transition. This necessitates storage at 2–8°C to prevent thermal degradation during pharmaceutical handling. Solid-state stability is high under dry, inert conditions, but alkaline solutions trigger hydrolysis to methylamine and cyanoguanidine [4] [6] [7].
Table 3: Physicochemical Summary
Property | Value | Conditions |
---|---|---|
Water solubility | ~1 g/L | 20°C |
Melting point | 153–163°C | Decomposition observed |
Thermal decomposition | >230°C | Dynamic TGA |
Storage conditions | 2–8°C | Long-term stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7